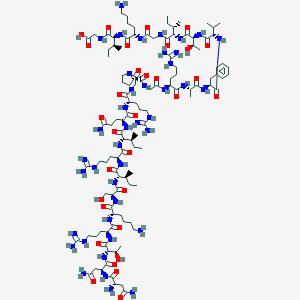
Ethyl (R)-2-oxiranylacetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl (R)-2-oxiranylacetate involves several key steps, including condensation and reduction processes. For instance, the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate using recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase demonstrates a biocatalytic approach to synthesizing related esters with high enantiomeric purity (Yamamoto et al., 2002).
Molecular Structure Analysis
The molecular structure and conformation of ethyl acetate derivatives have been determined using techniques such as gas electron diffraction and X-ray diffraction studies. For example, Sugino et al. (1991) determined the molecular structure of ethyl acetate by gas electron diffraction, providing insights into its conformation and structural parameters (Sugino et al., 1991).
Chemical Reactions and Properties
Ethyl (R)-2-oxiranylacetate participates in various chemical reactions, contributing to the synthesis of complex molecules. For instance, its involvement in Rh(II)-catalyzed reactions of 2H-azirines leads to the synthesis of photochromic oxazines, demonstrating its utility in creating compounds with specific photochemical properties (Khlebnikov et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis of β-Amino Acids (Esters)
Ethyl tributylstannylacetate, when reacted with (R)-2-aryl or alkyl-1,3-oxazolidines under specific Lewis Acid catalyzed conditions, yields N-2′-hydroxy-1′-phenylethyl-1-aryl or alkyl-2-carboethoxyethylamine. These products are then converted to aromatic and aliphatic β-amino esters, which serve as useful precursors to β-lactams, showcasing the role of Ethyl (R)-2-oxiranylacetate derivatives in the synthesis of complex amino acid esters (Mokhallalati, Wu, & Pridgen, 1993).
Hypoglycemic Activity Studies
A series of 2-(phenylalkyl)oxirane-2-carboxylic acids, synthesized from Ethyl (R)-2-oxiranylacetate derivatives, have been studied for their effects on blood glucose concentration, showing remarkable blood glucose-lowering activities in fasted rats. These studies not only highlight the compound's potential in medicinal chemistry but also emphasize its role in developing new therapeutic agents (Eistetter & Wolf, 1982).
Enantioselective Synthesis and Catalysis
The compound has also been employed in the stereoselective synthesis of optical isomers, such as ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor to pharmacologically valuable products. This showcases its application in fine chemistry and enantioselective catalysis, providing pathways to optically pure products through asymmetric hydrogenation (Kluson et al., 2019).
Biocatalytic Reduction Processes
Ethyl (R)-2-oxiranylacetate derivatives have been used in biocatalytic processes as well. For instance, the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate using recombinant Escherichia coli cells expressing a secondary alcohol dehydrogenase demonstrates the compound's utility in green chemistry and biotransformation processes, leading to high yields and enantiomeric excesses (Yamamoto, Matsuyama, & Kobayashi, 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[(2R)-oxiran-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSTVAXKRFVPD-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309993 | |
| Record name | Ethyl (2R)-2-oxiraneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (R)-2-oxiranylacetate | |
CAS RN |
112083-64-4 | |
| Record name | Ethyl (2R)-2-oxiraneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112083-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2R)-2-oxiraneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)



![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)





